molecular formula C30H48O4 B1671084 Echinocystic acid CAS No. 510-30-5

Echinocystic acid

Cat. No. B1671084
CAS RN: 510-30-5
M. Wt: 472.7 g/mol
InChI Key: YKOPWPOFWMYZJZ-PRIAQAIDSA-N
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Description

Echinocystic acid is a natural pentacyclic triterpene with potent antioxidant, anti-inflammatory, and analgesic activities . It has been found in G. sinensis and has diverse biological activities . It induces nuclear translocation of the glucocorticoid receptor (GR) and reduces TNF-α-induced NF-κB signaling in HEK293 cells overexpressing GFP-GR .


Molecular Structure Analysis

Echinocystic acid has a molecular formula of C30H48O4, an average mass of 472.700 Da, and a monoisotopic mass of 472.355255 Da . The structure of Echinocystic acid was confirmed as 3β, 7β, 16α, 21β-tetrahydroxy-olean-12-en-28-oic acid .


Chemical Reactions Analysis

The chemical reactions involving Echinocystic acid are not clearly mentioned in the search results .

Mechanism of Action

Echinocystic acid (EA) is a natural triterpene that has been shown to exhibit a variety of pharmacological effects . This article will explore the mechanism of action of Echinocystic acid, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Echinocystic acid has been found to target several key proteins and pathways in cells. It has been shown to interact with PI3K/Akt , NF-κB , and MAPK signal pathways . These pathways play crucial roles in cell proliferation, survival, and inflammation, making them important targets for many therapeutic agents.

Mode of Action

Echinocystic acid exerts its effects by modulating the activity of its targets. It has been shown to inhibit inflammation by activating PI3K/Akt and inhibiting NF-κB and MAPK signal pathways . This modulation results in changes in cell behavior, including reduced inflammation and increased cell survival.

Biochemical Pathways

The PI3K/Akt, NF-κB, and MAPK pathways are key biochemical pathways affected by Echinocystic acid. These pathways regulate a variety of cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, Echinocystic acid can influence a wide range of cellular behaviors and outcomes .

Pharmacokinetics

In silico studies suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of Echinocystic acid, influencing its effectiveness as a therapeutic agent.

Result of Action

Echinocystic acid has been shown to have a variety of effects at the molecular and cellular levels. It has been found to inhibit the proliferation, migration, and invasion of cancer cells, induce cell cycle arrest, and promote apoptosis . In addition, it has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory mediators .

Safety and Hazards

Echinocystic acid is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPWPOFWMYZJZ-PRIAQAIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965278
Record name 3,16-Dihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinocystic acid

CAS RN

510-30-5
Record name Echinocystic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinocystic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,16-Dihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
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Record name ECHINOCYSTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4DUW10YOF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Echinocystic acid exhibits its effects through interactions with various molecular targets, leading to a range of downstream consequences. Here are some examples:

  • Inhibition of ACAT and DGAT: Echinocystic acid demonstrates a strong affinity for and inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This inhibition contributes to its hypolipidemic effect by reducing cholesterol esterification and triglyceride synthesis. []
  • Activation of PI3K/Akt Pathway: Research suggests that echinocystic acid exerts neuroprotective effects by activating the PI3K/Akt signaling pathway, which in turn can promote cell survival and inhibit apoptosis. [, ]
  • Modulation of NF-κB Signaling: Echinocystic acid has been found to suppress the lipopolysaccharide-induced transcriptional activity of nuclear factor-κB (NF-κB) by blocking the nuclear translocation of p65. This modulation of NF-κB contributes to its anti-inflammatory effects. []
  • Modulation of JNK Signaling: Echinocystic acid treatment has been shown to increase the phosphorylation of c-jun N-terminal kinase (JNK), leading to enhanced neurite outgrowth in Neuro2a cells. This effect was blocked by a JNK inhibitor, confirming the role of the JNK signaling pathway in mediating EA's effects on neurite outgrowth. []

ANone: Echinocystic acid is a pentacyclic triterpenoid with the following characteristics:

  • Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, IR, and mass spectrometry data, can be found in various research articles studying echinocystic acid and its derivatives. [, , , , ] These analyses are crucial for structure elucidation and identification of the compound and its isomers.

ANone: While the provided research primarily focuses on the biological activities of echinocystic acid, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects, which are crucial for understanding its potential in diverse applications beyond its biomedical potential.

ANone: The provided research does not indicate any intrinsic catalytic properties of echinocystic acid. Its biological activities primarily stem from its interactions with enzymes and signaling pathways rather than its function as a catalyst itself.

ANone: Yes, computational methods have been employed to study echinocystic acid.

  • Molecular Docking: Molecular docking simulations were performed using Molegro Virtual Docker to investigate potential targets of echinocystic acid related to lipid metabolism, specifically its interactions with HMG-CoA reductase, ACAT, DGAT, and cholesteryl ester transfer protein. []
  • In silico Pharmacokinetic Prediction: Computational tools such as pkCSM, Swiss ADME, OSIRIS property explorer, and MOLINSPIRATION were utilized to predict the pharmacokinetic properties, potential side effects, and drug-likeness of echinocystic acid. [, ]
  • Virtual Screening for Anti-Zika Virus Activity: Molecular docking studies have been conducted to evaluate the potential of echinocystic acid and other compounds from Eclipta prostrata as inhibitors of ZIKV NS5 RNA-dependent RNA polymerase (RdRp), ZIKV NS3 helicase (NS3h), and human Axl receptor. []

ANone: Several studies shed light on the structure-activity relationship of echinocystic acid and its derivatives:

  • Glycosylation Pattern: Research on the cytotoxic activity of echinocystic acid and its derivatives demonstrated that the type and position of sugar moieties attached to the core structure significantly influence its potency. For instance, the presence of a glucuronic acid at C-3 and additional glycosylation with xylose were found to enhance the cytotoxic activity of the compound. []
  • Acylation: The presence of acyl groups, particularly monoterpene carboxylic acids and their xylosides at specific positions (e.g., C-21), has been observed to influence the biological activity of echinocystic acid saponins. []

ANone: The provided research focuses primarily on the chemical and biological aspects of echinocystic acid. Specific SHE (Safety, Health, and Environment) regulations and guidelines related to its handling, use, and disposal would need to be consulted based on the relevant regulatory agencies and intended applications.

ANone: While the provided research does not present detailed in vivo PK/PD data, some insights can be gathered:

  • Anti-inflammatory Effects in Animal Models: Studies using animal models have demonstrated the anti-inflammatory effects of echinocystic acid. For instance, it has been shown to reduce the expression of pro-inflammatory mediators in LPS-induced BV2 cells and alleviate inflammation in MPTP-induced Parkinson's disease model mice. []

ANone: Echinocystic acid has demonstrated promising efficacy in various preclinical studies:

  • In vitro Cytotoxicity: Several studies highlighted the cytotoxic activity of echinocystic acid and its derivatives against different cancer cell lines, including A375, L929, HeLa, JMAR, MDA1986, B16F10, and SKMEL28. [, ]
  • Neuroprotection in Animal Models: Echinocystic acid has shown neuroprotective effects in animal models of Parkinson's disease and neonatal hypoxic-ischemic brain damage. [, ] It has been shown to improve behavioral deficits, reduce neuronal injury, and attenuate brain atrophy in these models.
  • Anti-osteoporotic Effects: Echinocystic acid has demonstrated a protective effect against osteoporosis in ovariectomy-induced osteoporotic rat models. It prevented bone loss, improved bone strength, and modulated bone metabolic markers. []

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